N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLBBYGEVBLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorophenyl azide can react with a nitrile compound under acidic conditions to form the tetrazole ring.
Biphenyl Carboxamide Formation: The biphenyl structure is often synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the tetrazole derivative with the biphenyl carboxamide. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative acts as a nucleophile, attacking the carbonyl carbon of the biphenyl carboxamide.
Industrial Production Methods
Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tetrazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, similar derivatives have shown significant activity against various cancer cell lines. A study demonstrated that N-aryl-tetrazole derivatives exhibited strong inhibition against cancer cell growth, with some compounds achieving over 80% growth inhibition in vitro against specific cancer types such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | SNB-19 | 86.61 |
| Similar Derivative | OVCAR-8 | 85.26 |
| Similar Derivative | HOP-92 | 75.99 |
Enzyme Inhibition
Compounds containing the tetrazole moiety have been evaluated for their capacity to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. In studies, derivatives of tetrazoles have shown moderate inhibition of these enzymes, indicating potential as therapeutic agents for cognitive disorders .
Antimicrobial Activity
Tetrazole derivatives have also been investigated for antimicrobial properties. Research indicates that certain compounds exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria. The structural diversity provided by the biphenyl and tetrazole components may contribute to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Some studies suggest that tetrazole-containing compounds may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using this compound on different cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
Case Study 2: Enzyme Inhibition Profile
An investigation into the enzyme inhibition profile revealed that compounds similar to this compound exhibited IC50 values comparable to established inhibitors used in clinical settings. This suggests a promising avenue for further development in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Structural Analogues in the Angiotensin II Receptor Blocker (ARB) Class
The compound shares structural motifs with clinically approved ARBs, including valsartan , losartan , and irbesartan , which feature a biphenyl-tetrazole core (Table 1).
Table 1: Structural and Pharmacological Comparison
*IC₅₀ values for angiotensin II type 1 (AT₁) receptor inhibition.
Key Observations:
- Tetrazole Role : The tetrazole group in ARBs mimics the carboxylate of angiotensin II, enabling competitive receptor binding . The target compound’s tetrazole likely serves a similar role.
- Carboxamide vs. Acidic Moieties : Unlike valsartan (carboxylic acid) or irbesartan (spiro ring), the carboxamide in the target compound could reduce ionization at physiological pH, altering tissue distribution.
Pharmacological Implications
- Selectivity : The fluorophenyl group may enhance selectivity for AT₁ over AT₂ receptors, similar to irbesartan’s spirocyclic moiety .
- Efficacy : While direct efficacy data are unavailable, structural alignment suggests competitive AT₁ antagonism. The absence of a carboxylic acid (as in valsartan) may reduce gastrointestinal side effects.
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, identified by CAS number 897623-56-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 373.4 g/mol. Its structure features a tetrazole ring and a biphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN5O |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 897623-56-2 |
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study evaluated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of Candida species, including fluconazole-resistant strains. The compound demonstrated strong inhibition of growth against these pathogens, with minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
- Comparison with Ciprofloxacin : In comparative assays against standard bacterial strains, the compound showed activity superior to that of ciprofloxacin, particularly against Staphylococcus epidermidis strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Studies : In vitro assays on human cancer cell lines (HTB-140 for melanoma, A549 for lung carcinoma) revealed that the compound did not significantly affect cell viability at concentrations up to 100 µM. This suggests a need for further structural modifications to enhance its anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Modifications : Variations in substituents on the phenyl and tetrazole rings can significantly influence the compound's potency. For example, substituting different halogens or alkyl groups has been shown to alter both antimicrobial and anticancer activities .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Tetrazole Derivatives Against Resistant Strains : Research on a series of tetrazole derivatives indicated that specific substitutions could enhance activity against resistant strains of Candida tropicalis and parapsilosis .
- Comparative Efficacy : In a study assessing multiple tetrazole compounds, it was found that those with para-substituted phenyl groups exhibited enhanced antibacterial properties compared to their ortho or meta counterparts .
Q & A
Q. What are the established synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, and what are their key optimization challenges?
The synthesis likely involves multi-step reactions, including tetrazole ring formation via cycloaddition (e.g., using sodium azide) followed by coupling with a biphenyl carboxamide intermediate. Key challenges include optimizing yields in the tetrazole cyclization step (due to competing by-products) and purification of hydrophobic intermediates. Similar protocols for fluorophenyl-tetrazole derivatives emphasize controlling reaction temperature and stoichiometry to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- 1H/13C/19F NMR : To verify substituent positions and fluorine integration.
- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and tetrazole (C-N stretch ~1450 cm⁻¹) functionalities.
- Mass Spectrometry : Validates molecular weight (expected ~435 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related fluorophenyl heterocycles .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 4-fluorophenyl and tetrazole moieties in biological activity?
- Analog Synthesis : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess electronic effects.
- Bioisosteric Replacement : Substitute the tetrazole with carboxylic acid or other bioisosteres to evaluate hydrogen-bonding contributions.
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase or protease assays) and cellular models (e.g., cancer cell viability). Cross-reference with docking studies to correlate substituent effects with binding affinity .
Q. What strategies can mitigate the low aqueous solubility of this compound in in vivo pharmacological studies?
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or surfactants (e.g., Tween-80) for preclinical dosing.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the biphenyl moiety without disrupting target binding.
- Prodrug Design : Mask the carboxamide as an ester or glycoside to enhance solubility, releasing the active form via enzymatic cleavage .
Q. How should contradictory data between in vitro enzyme inhibition potency and in vivo efficacy be systematically investigated?
- ADME Profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to identify bioavailability bottlenecks.
- Pharmacokinetic Studies : Measure tissue distribution and half-life to correlate exposure with effect.
- Metabolite Identification : Use LC-MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported IC50 values across different enzyme inhibition assays?
- Standardize Assay Conditions : Control variables like pH, ionic strength, and ATP concentration (for kinase assays).
- Use Reference Inhibitors : Include positive controls (e.g., staurosporine for kinases) to validate assay reproducibility.
- Orthogonal Assays : Confirm activity via fluorescence polarization or surface plasmon resonance (SPR) to rule out assay-specific artifacts .
Key Physicochemical Properties (Representative Data from Analogues)
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis for tetrazole formation to reduce reaction time and improve yield .
- Biological Testing : Use 3D tumor spheroid models to better recapitulate in vivo efficacy compared to 2D monolayers .
- Computational Tools : Employ molecular dynamics simulations to study conformational flexibility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
